molecular formula C8H7BrO B1282862 4-Bromo-2-methylbenzaldehyde CAS No. 24078-12-4

4-Bromo-2-methylbenzaldehyde

Cat. No. B1282862
CAS RN: 24078-12-4
M. Wt: 199.04 g/mol
InChI Key: RCBPVESMGNZMSG-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a bromine atom and a methyl group attached to the benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and material sciences.

Synthesis Analysis

The synthesis of derivatives of 4-bromo-2-methylbenzaldehyde can be achieved through different methods. For instance, Schiff base monomers derived from 4-bromobenzaldehyde can be synthesized by condensation reactions with aromatic aminophenols, followed by oxidative polycondensation reactions to produce polyphenol derivatives . Another approach involves the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, which is a key step in the synthesis of substituted 2-bromobenzaldehydes . Additionally, a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been developed for the synthesis of 3-methyleneindan-1-ols, with modifications allowing for high enantioselectivity .

Molecular Structure Analysis

The molecular structure of 4-bromo-2-methylbenzaldehyde derivatives can be analyzed using various techniques. For example, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory . These studies help in understanding the molecular conformation and the effects of halogen substitution on the molecular structure.

Chemical Reactions Analysis

4-Bromo-2-methylbenzaldehyde can undergo various chemical reactions. It can react with substituted acetophenones and urea to form substituted hexahydropyrimido[4,5-d]pyrimidin-2,7-diones or 1H-pyrimidin-2-ones, depending on the substituent on the acetophenone ring and the nature of the solvent . Additionally, the compound can be involved in diazotization reactions, where the diazonium group can be replaced by a formyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-methylbenzaldehyde and its derivatives are influenced by the presence of substituents on the benzene ring. For instance, the introduction of a bromine atom can affect the linear and third-order nonlinear optical properties of the compound . The electrochemical and thermal properties can also be influenced by electron-donating groups, as discussed in the context of Schiff base monomers derived from 4-bromobenzaldehyde . These properties are crucial for the potential application of these compounds in material science and optoelectronics.

Scientific Research Applications

1. Synthesis and Chemical Reactions

4-Bromo-2-methylbenzaldehyde is a significant compound in organic synthesis and chemical reactions. In a study, it was used in the synthesis of Methyl 4-Bromo-2-methoxybenzoate through a series of reactions including bromination and hydrolysis (Chen Bing-he, 2008). Additionally, its derivatives have been applied in palladium-catalyzed cross-coupling conditions for the synthesis of various compounds with potential biological and medicinal applications (Ghosh & Ray, 2017).

2. Catalytic Processes

4-Bromo-2-methylbenzaldehyde is also instrumental in catalytic processes. For instance, the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water uses derivatives of 4-Bromo-2-methylbenzaldehyde, achieving high yields (Wu et al., 2016). These processes are significant for the green chemistry sector due to their environmental friendliness.

3. Medicinal Chemistry

In medicinal chemistry, derivatives of 4-Bromo-2-methylbenzaldehyde have been used in the synthesis of potential drug candidates. For instance, a Schiff base synthesized from 5-bromo-2-hydroxybenzaldehyde showed considerable urease inhibitory activity, indicating potential applications in medicine and agriculture (Zulfiqar et al., 2020).

4. Material Science

In material science, 4-Bromo-2-methylbenzaldehyde derivatives have been used in the preparation of polymeric Schiff bases with applications in electrochemistry. These materials have shown promising electroactive properties, highlighting their potential in various technological applications (Hasdemir et al., 2011).

5. Environmental Chemistry

This compound also finds applications in environmental chemistry. Studies have shown the transformation of halogenated aromatic aldehydes by anaerobic bacteria, which is crucial for understanding the environmental fate of these compounds (Neilson et al., 1988).

Safety And Hazards

4-Bromo-2-methylbenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBPVESMGNZMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543702
Record name 4-Bromo-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbenzaldehyde

CAS RN

24078-12-4
Record name 4-Bromo-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

To 4-bromo-2-methylbenzonitrile (2 g, 10.2 mmol) in toluene (60 mL) cooled to 5 C under argon was added Dibal-H (11.2 mL, 1M solution in toluene, 11.2 mmol) dropwise. The reaction was stirred at 5° C. for 30 minutes then MeOH (3 mL) and 2M H2SO4 (10 mL) were added dropwise. The mixture was stirred for ˜19 h then concentrated in vacuo. The residue was re-dissolved in water/EtOAc. The organic layer was dried and concentrated to give the crude title compound as a brown oil (1.81 g) which was used in the next step without further purification. δH (CDCl3, 400 MHz) 10.20 (1H, s), 7.65 (1H, d), 7.50 (1H, dd), 7.43 (1H, m), 2.64 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the solution of (4-bromo-2-methylphenyl)methanol (1.8 g, 8.1 mmol) in CH2Cl2 (20 mL) was added Dess-Martin Periodinane (5.1 g, 12.1 mmol) at 0° C. The mixture was stirred at RT for 1 h, then diluted with water, and the solid was removed by filtration. The filtrate was extracted with CH2Cl2. The combined organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo. Purification by normal phase silica gel column provided 4-bromo-2-methylbenzaldehyde as a yellow oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The crude product of the title compound was synthesized by conducting the reaction similar to that mentioned in Example 24 (24f) using (4-bromo-2-methylphenyl)methanol (3.7 g, 19 mmol) that was obtained in Example 27 (27a) and pyridinium dichromate (11g, 28 mmol). Subsequently, the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:19 to 1:4) as the eluent to afford the title compound (2.4 g) in a yield of 64% as a colourless oily product.
[Compound]
Name
Example 24 ( 24f )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 27 ( 27a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
pyridinium dichromate
Quantity
28 mmol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methylbenzaldehyde
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4-Bromo-2-methylbenzaldehyde
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Reactant of Route 6
4-Bromo-2-methylbenzaldehyde

Citations

For This Compound
9
Citations
X Liu, S Cheng, J Long, W Zhang, X Liu… - Materials Chemistry …, 2017 - pubs.rsc.org
… Benzaldehyde and 4-bromo-2-methylbenzaldehyde were hydrogenated in our system, giving ≈99% yields for the desired products (Table 3, entries 3 and 4). Notably, it was more …
Number of citations: 51 pubs.rsc.org
H Hirose, T Yamasaki, M Ogino, R Mizojiri… - Bioorganic & medicinal …, 2017 - Elsevier
… Compound 4h was prepared from 4-bromo-2-methylbenzaldehyde (3h) in a manner similar to that described for compound 4a (purification: crystallization from AcOEt–hexane). …
Number of citations: 19 www.sciencedirect.com
S Kuroda, Y Kobashi, M Kawamura… - Chemical and …, 2020 - jstage.jst.go.jp
… Finally, a solution of 4-bromo-2-methylbenzaldehyde (130 g, 0.651 mol) in tetrahydrofuran (800 mL) was added dropwise over 54 min, and the mixture was stirred at the same …
Number of citations: 1 www.jstage.jst.go.jp
Y Wu, X Ding, Y Yang, Y Li, Y Qi, F Hu, M Qin… - European Journal of …, 2020 - Elsevier
We previously discovered a series of novel biaryloxazolidinone analogues bearing a hydrazone moiety with potent antibacterial activity. However, the most potent compound OB-104 …
Number of citations: 19 www.sciencedirect.com
Y Qi, X Ding, K Wang, P Yan, X Guo, S Ma… - New Journal of …, 2022 - pubs.rsc.org
A series of new biaryloxazolidinone derivatives has been designed and synthesized using the combination principle and blocking metabolic site to improve their antibacterial activity …
Number of citations: 0 pubs.rsc.org
BJ Kress, DH Kim, JR Mayo, JT Farris… - Journal of Medicinal …, 2021 - ACS Publications
We synthesized a directed library of compounds to explore the structure–activity relationships of peroxisome proliferator-activated receptor δ (PPARδ) activation relative to …
Number of citations: 7 pubs.acs.org
BJ Kress - 2019 - search.proquest.com
Osteoporosis is a chronic disease characterized by decreasing bone mineral density and integrity, leading to an increased risk of bone fracture. In the United States, more than half of …
Number of citations: 3 search.proquest.com
L Gapare - 2023 - dalspace.library.dal.ca
Compounds built on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (F-BODIPY) framework have a wide range of uses stemming from their highly tunable electronic properties. The …
Number of citations: 0 dalspace.library.dal.ca
Z Wang, W Dong, B Sun, Q Yu, FL Zhang - Tetrahedron, 2019 - Elsevier
… The compound 4f was prepared by reacting 4-bromo-2-methylbenzaldehyde (1j) with iodobenzene (2e) according to the general procedure in 0.2 mmol scale and purified by column …
Number of citations: 10 www.sciencedirect.com

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